N-((5-Chloropyrazin-2-yl)methyl)acetamide
Overview
Description
“N-((5-Chloropyrazin-2-yl)methyl)acetamide” (also known as CPMA) is an organic compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 . It’s a versatile molecule with potential applications in scientific research and industry.
Molecular Structure Analysis
The molecular structure of “N-((5-Chloropyrazin-2-yl)methyl)acetamide” can be represented by the SMILES notationCC(NCC1=NC=C(Cl)N=C1)=O
. This indicates that the molecule consists of an acetamide group (CC(N)=O) attached to a 5-chloropyrazin-2-yl group via a methylene bridge (CH2) . Physical And Chemical Properties Analysis
“N-((5-Chloropyrazin-2-yl)methyl)acetamide” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .Scientific Research Applications
Cancer Research
- Summary of the Application : “N-((5-Chloropyrazin-2-yl)methyl)acetamide” is used in the design and synthesis of pyrazine compounds for cancer research . The protein tyrosine phosphatases pathway, which is responsible for monitoring cell proliferation, diversity, migration, and metabolism, is targeted in this research .
- Methods of Application or Experimental Procedures : The known inhibitor SHP099 was optimized using a structure-based drug design, introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker . Three pyrazine-based small molecules were designed and synthesized .
- Results or Outcomes : The studies concluded in the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds which is an active and acceptable cytotoxic agent .
Transition Metal-Catalyzed Functionalization
- Summary of the Application : This compound is used in transition metal-catalyzed functionalization of pyrazines . Pyrazines represent an important class of heterocyclic compounds, found in many vital pharmaceuticals and biologically active compounds .
- Methods of Application or Experimental Procedures : The compound was subjected to the classical Sonogashira conditions with various acetylenes followed by base-induced cyclization .
- Results or Outcomes : The process resulted in the formation of the 6-substituted-5 H-pyrrolo[2,3-b]pyrazines in 41–67% yields .
Ligands for Catalysis
- Summary of the Application : This compound is used in the synthesis of ligands for catalysis . Pyrazines represent an important class of heterocyclic compounds, found in many vital pharmaceuticals and biologically active compounds .
- Methods of Application or Experimental Procedures : The compound was subjected to the classical Sonogashira conditions with various acetylenes followed by base-induced cyclization .
- Results or Outcomes : The process resulted in the formation of the 6-substituted-5 H-pyrrolo[2,3-b]pyrazines in 41–67% yields .
Safety And Hazards
properties
IUPAC Name |
N-[(5-chloropyrazin-2-yl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5(12)9-2-6-3-11-7(8)4-10-6/h3-4H,2H2,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIIRSLVEQJEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-Chloropyrazin-2-yl)methyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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